molecular formula C7H5N3O B118454 (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile CAS No. 146561-41-3

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile

Cat. No.: B118454
CAS No.: 146561-41-3
M. Wt: 147.13 g/mol
InChI Key: GXYCENIJQUDWHZ-SREVYHEPSA-N
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Description

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile is an organic compound that features a nitroso group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile typically involves the reaction of a pyridine derivative with a nitroso compound under controlled conditions. The specific reagents, solvents, and temperatures used can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be carried out in large reactors. These methods prioritize efficiency, cost-effectiveness, and safety. The exact details of these methods would depend on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology

In biological research, compounds with nitroso groups are often studied for their potential biological activity. They can act as intermediates in the synthesis of pharmaceuticals or as probes for studying biological processes.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. specific applications would require detailed studies on their pharmacological properties.

Industry

In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile would depend on its specific application. In general, the nitroso group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitroso derivatives and pyridine-containing molecules. Examples might include nitrosobenzene and 2-nitrosopyridine.

Uniqueness

The uniqueness of (2Z)-2-nitroso-2-(1H-pyridin-2-ylidene)acetonitrile lies in its specific structure, which combines a nitroso group with a pyridine ring

Properties

IUPAC Name

(2Z)-2-hydroxyimino-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c8-5-7(10-11)6-3-1-2-4-9-6/h1-4,11H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTRMUBZBNVTOO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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